4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
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Overview
Description
4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is a compound with the molecular formula C20H30BNO4S and a molecular weight of 391.34 g/mol . This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its utility in various organic synthesis reactions, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed by reacting an appropriate amine with a suitable electrophile under controlled conditions.
Introduction of the BOC Protecting Group: The azetidine ring is then protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Thioether Formation: The protected azetidine is reacted with a thiol to introduce the sulfanyl group.
Boronic Acid Pinacol Ester Formation: Finally, the phenylboronic acid pinacol ester is introduced through a coupling reaction, typically using a palladium catalyst under mild conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The boronic acid pinacol ester group can be reduced to form the corresponding borane.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester has several scientific research applications:
Biology: The compound can be used to modify biomolecules through boronic acid chemistry, which is useful in studying biological processes.
Mechanism of Action
The mechanism of action of 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid pinacol ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic molecules under mild conditions.
Comparison with Similar Compounds
Similar compounds to 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester include other boronic acid pinacol esters such as:
4-(N-Boc-amino)phenylboronic acid pinacol ester: Similar in structure but with an amino group instead of a sulfanyl group.
Phenylboronic acid pinacol ester: Lacks the azetidine and sulfanyl groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of the azetidine ring, sulfanyl group, and boronic acid pinacol ester, which provides a unique set of reactivity and applications in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-14(9-11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOCFAHEIXPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC3CN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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